2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
CAS No.: 899928-51-9
Cat. No.: VC6491069
Molecular Formula: C25H25N3O6S
Molecular Weight: 495.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899928-51-9 |
|---|---|
| Molecular Formula | C25H25N3O6S |
| Molecular Weight | 495.55 |
| IUPAC Name | 2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C25H27N3O6S/c1-14-15(2)35-24-22(14)23(30)28(19-11-10-18(33-4)12-20(19)34-5)25(31)27(24)13-21(29)26-16-6-8-17(32-3)9-7-16/h6-12,22,24H,13H2,1-5H3,(H,26,29) |
| Standard InChI Key | YXGLXOBRKHSRGS-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2C1C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC)C |
Introduction
The compound 2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide belongs to the class of heterocyclic compounds known as thieno[2,3-d]pyrimidines. These fused heterocycles are bioisosteres of purines (adenine and guanine) and have attracted significant attention for their diverse biological activities. This article provides a detailed examination of the compound's structure, synthesis, characterization, and potential applications.
Structural Features
The compound's structure is characterized by:
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Thieno[2,3-d]pyrimidine Core: A fused heterocyclic system combining thiophene and pyrimidine rings.
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Functional Substituents:
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A dimethoxyphenyl group at position 3.
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Two methyl groups at positions 5 and 6.
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A dioxo functional group at positions 2 and 4.
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An N-(4-methoxyphenyl)acetamide moiety attached to position 1.
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These structural elements contribute to the compound's physicochemical properties and biological activity.
Synthesis
Thieno[2,3-d]pyrimidine derivatives are typically synthesized through multi-step processes involving:
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Formation of the Thiophene Ring: Starting from 2-aminothiophene derivatives or thiophene carboxylic acid esters.
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Cyclization to Pyrimidine: Using reagents such as cyanamide or urea under thermal or microwave-assisted conditions .
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Functionalization: Introduction of substituents like dimethoxyphenyl or acetyl groups via nucleophilic substitution or condensation reactions.
The compound's synthesis likely involves:
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Initial preparation of a thieno[2,3-d]pyrimidine scaffold.
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Subsequent functionalization with the dimethoxyphenyl group and acetamide moiety.
Characterization
The compound's structural elucidation is achieved using advanced spectroscopic techniques:
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NMR Spectroscopy (1H and 13C): Provides insights into proton and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups such as carbonyls and amides.
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X-Ray Crystallography: Determines the three-dimensional arrangement of atoms.
Biological Activities
Thieno[2,3-d]pyrimidines exhibit a wide range of pharmacological properties due to their ability to interact with biological targets:
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Anticancer Activity: Inhibition of kinases and enzymes involved in tumor growth .
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Anti-inflammatory Effects: Potential inhibition of inflammatory mediators like COX or LOX enzymes .
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Antimicrobial Properties: Broad-spectrum activity against bacteria, fungi, and viruses .
The specific compound under discussion may show similar activities due to its functional groups enhancing receptor binding.
Applications in Medicinal Chemistry
This compound serves as a promising lead in drug discovery for:
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Developing anticancer agents targeting specific kinases.
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Designing anti-inflammatory drugs with reduced side effects.
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Synthesizing antimicrobial agents effective against resistant pathogens.
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